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N-(3-Methoxyphenyl)-1H-pyrazol-4-amine

Medicinal Chemistry Kinase Inhibitor Design SAR Analysis

For kinase inhibitor fragment-based discovery, N-(3-Methoxyphenyl)-1H-pyrazol-4-amine offers a consistent free amine H-bond donor for ATP-pocket hinge binding and a 3-methoxy group enabling fine-tuning of kinase selectivity. - Fragment-like physicochemical properties (TPSA 50.9 Ų, XLogP3-AA 1.5) facilitate FBDD. - Substituting positional isomers (e.g., 4-MeO) can drastically alter IC50; this compound ensures reproducible SAR profiling. - Free secondary amine enables facile bioconjugation for chemical probe generation without compromising pharmacophore.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13252099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxyphenyl)-1H-pyrazol-4-amine
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=CNN=C2
InChIInChI=1S/C10H11N3O/c1-14-10-4-2-3-8(5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12)
InChIKeyVHCFXPDUIMJDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)-1H-pyrazol-4-amine Overview


N-(3-Methoxyphenyl)-1H-pyrazol-4-amine (CAS 2060049-97-8) belongs to the 4-aminopyrazole class, a chemotype recognized as a significant building block in the development of potent kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) and Aurora kinases in oncology research . This compound features a free amine group at the 4-position of the pyrazole ring, which serves as a critical hydrogen-bond donor for ATP-binding pocket interactions, while the 3-methoxyphenyl substituent modulates lipophilicity and binding site complementarity [1].

4-Aminopyrazole scaffold for kinase inhibitor research
Recognized chemotype supporting cyclin-dependent kinase (CDK) and Aurora kinase target engagement studies
Free amine at pyrazole 4-position supports ATP-binding pocket interactions
Key hydrogen-bond donor for hinge-region binding context
3-Methoxyphenyl group modulates lipophilicity and binding site complementarity
May impact cellular permeability and selectivity profiling

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine: Differentiation from Analogs


Substitution of N-(3-Methoxyphenyl)-1H-pyrazol-4-amine with seemingly similar aminopyrazole derivatives carries substantial risk of altering target engagement and physicochemical behavior. The 3-methoxy substitution pattern on the phenyl ring confers distinct electronic and steric properties compared to 4-methoxy or unsubstituted analogs, which directly impacts kinase selectivity and binding affinity [1]. Furthermore, the free amine at the pyrazole 4-position, as opposed to methylated or alkylated variants, preserves the hydrogen-bond donor capacity essential for hinge-region binding in kinase active sites . Even minor structural deviations can result in significant changes in inhibitory potency, as demonstrated in 4-aminopyrazole SAR studies where IC50 values varied by orders of magnitude based on substituent positioning [2].

Regiochemistry 4-Methoxy or unsubstituted phenyl analogs may shift kinase selectivity profiles due to altered electronic and steric properties.
H-bond donor Methylated or alkylated amine variants lose hinge-region hydrogen-bond donor capacity, potentially reducing target binding affinity.
Flexibility Fused-ring bicyclic pyrazole analogs lack the rotational freedom of the target compound, which may alter conformational adaptation to kinase active sites.

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine: Quantitative Comparison


3-Methoxy vs. 4-Methoxy Substitution

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine differs from its 4-methoxy positional isomer in key computed physicochemical properties. The 3-methoxy substitution reduces the topological polar surface area (TPSA) from 63.9 Ų to 50.9 Ų and alters the XLogP3-AA value from 1.2 to 1.5, indicating enhanced membrane permeability and altered solubility profiles [1][2]. These differences, while numerically modest, can translate to meaningful changes in cellular uptake and off-target binding in kinase inhibitor programs [3].

3-Methoxy vs. 4-Methoxy Substitution
Class-level inference
Target: TPSA 50.9 Ų; XLogP3-AA 1.5
Comparator (4-Methoxy): TPSA 63.9 Ų; XLogP3-AA 1.2
Computed property differences may impact membrane permeability and off-target binding risk.
Computed via PubChem/Cactvs 3.4.8.24; requires experimental validation in cellular assays.
Medicinal Chemistry Kinase Inhibitor Design SAR Analysis

Free Amine vs. N-Methylated Analog

The target compound retains a free secondary amine at the pyrazole 4-position, enabling a critical hydrogen-bond donor interaction with the kinase hinge region. In contrast, the N-methylated analog N-(3-Methoxyphenyl)-1-methylpyrazol-4-amine (CAS 1500066-14-7) loses this H-bond donor capacity, which is known to reduce binding affinity in ATP-competitive inhibitors . While direct comparative IC50 data for this exact pair is not publicly available, SAR studies on 4-aminopyrazole JAK inhibitors demonstrate that methylation of the exocyclic amine consistently abrogates kinase inhibitory activity [1].

Free Amine vs. N-Methylated Analog
Class-level inference
Target: 2 H-bond donors (pyrazole NH, exocyclic NH)
Methylated analog: 0 H-bond donors at the amine position
Hinge-region binding interaction may be compromised in the N-methylated analog.
Inference from 4-aminopyrazole JAK inhibitor SAR; direct comparative IC50 data not publicly available.
Kinase Inhibition Hydrogen Bonding ATP-Competitive Inhibitors

Conformational Flexibility vs. Fused-Ring Analogs

The target compound features a freely rotatable bond between the pyrazole ring and the 3-methoxyphenyl group, allowing conformational adaptation to diverse kinase ATP-binding pockets. In contrast, bicyclic pyrazole analogs, such as those described in patent literature (e.g., US10973817B2), possess restricted conformational freedom due to fused ring systems [1]. This flexibility may confer a broader selectivity profile or enable binding to kinases with distinct active site geometries, whereas rigid scaffolds often exhibit narrower target selectivity [2].

Conformational Flexibility vs. Fused-Ring Analogs
Class-level inference
Target: 2 rotatable bonds
Bicyclic analogs: 0-1 rotatable bonds (due to fused ring systems)
Increased conformational flexibility may support broader selectivity profiling against rigid scaffolds.
Structural analysis; inference from kinase inhibitor design principles.
Conformational Analysis Kinase Selectivity Medicinal Chemistry

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine: Research Applications


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight (189.21 g/mol) aminopyrazole with a free hinge-binding amine and a modulable 3-methoxyphenyl group, this compound serves as an ideal fragment for kinase inhibitor FBDD campaigns. Its computed properties (TPSA 50.9 Ų, XLogP3-AA 1.5) are within fragment-like space, and the 3-methoxy substitution offers a vector for further optimization [1]. Fragment growth from this core can target diverse kinases, including CDKs and Aurora kinases, as supported by class-level SAR .

Selectivity Profiling of Aminopyrazole Inhibitors

The distinct 3-methoxy substitution pattern provides a valuable comparator for selectivity profiling against 4-methoxy and other positional isomers. Researchers can use this compound to deconvolute the contribution of methoxy positioning to kinase selectivity, as subtle changes in electronic distribution and steric bulk are known to dramatically alter inhibition profiles in 4-aminopyrazole series [2].

Chemical Biology Probe Development

The free secondary amine offers a convenient synthetic handle for bioconjugation or installation of affinity tags (e.g., biotin, fluorophores) without compromising the core pharmacophore. This enables the creation of chemical probes for target identification or cellular imaging studies, leveraging the aminopyrazole scaffold's established kinase-binding properties .

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)
Fragment-like properties (MW 189.21 g/mol; TPSA/LogP profile) and modulable 3-methoxy vector
Target engagement screening; cellular permeability; solubility assessment
Selectivity Profiling of Aminopyrazole Inhibitors
Distinct 3-methoxy regiochemistry vs. 4-methoxy positional isomers
Kinase selectivity panel review; electronic/steric contribution deconvolution
Chemical Biology Probe Development
Free secondary amine synthetic handle for bioconjugation
Bioconjugate stability; target engagement retention; cellular imaging context

Technical Documentation Hub

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